molecular formula C3H5O2S- B14687668 O-Ethyl carbonothioate CAS No. 28953-98-2

O-Ethyl carbonothioate

Cat. No.: B14687668
CAS No.: 28953-98-2
M. Wt: 105.14 g/mol
InChI Key: MYXNWWDJRWCURH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: O-Ethyl carbonothioate can be synthesized through the esterification of carbonothioic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

Carbonothioic acid+EthanolO-Ethyl carbonothioate+Water\text{Carbonothioic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Carbonothioic acid+Ethanol→O-Ethyl carbonothioate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-Ethyl carbonothioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .

Scientific Research Applications

O-Ethyl carbonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which O-Ethyl carbonothioate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

    O-Methyl carbonothioate: Similar structure but with a methyl group instead of an ethyl group.

    O-Isobutyl carbonothioate: Contains an isobutyl group, offering different steric and electronic properties.

Comparison: O-Ethyl carbonothioate is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for a variety of applications. Compared to O-Methyl carbonothioate, it has a slightly larger molecular size, which can influence its reactivity and interactions with other molecules. O-Isobutyl carbonothioate, on the other hand, has a bulkier substituent, which can affect its steric interactions and overall chemical behavior .

Properties

CAS No.

28953-98-2

Molecular Formula

C3H5O2S-

Molecular Weight

105.14 g/mol

IUPAC Name

ethoxymethanethioate

InChI

InChI=1S/C3H6O2S/c1-2-5-3(4)6/h2H2,1H3,(H,4,6)/p-1

InChI Key

MYXNWWDJRWCURH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)[S-]

Origin of Product

United States

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